Pefurazoate

Description

Properties

IUPAC Name |

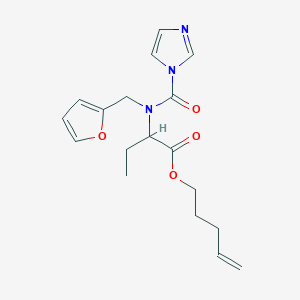

pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTYBAGIHOISOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057920 | |

| Record name | Pefurazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101903-30-4 | |

| Record name | Pefurazoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101903-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefurazoate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefurazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFURAZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pefurazoate's Mechanism of Action in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefurazoate is an imidazole (B134444) fungicide that demonstrates potent activity against a range of pathogenic fungi, particularly those affecting rice seeds. Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows involved in its characterization.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the class of sterol 14α-demethylation inhibitors (DMIs).[1] Like other azole fungicides, its primary target is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the conversion of lanosterol to 14α-demethyl-lanosterol, a key step in the ergosterol biosynthesis pathway in fungi.[2][3]

By binding to the heme iron of CYP51, this compound disrupts the demethylation process. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[2] The altered sterol composition disrupts membrane fluidity and permeability, ultimately inhibiting fungal growth and development.[2] this compound has shown both preventative and curative activity by preventing the formation of germ tubes and hyphae.

This compound is a racemic compound, and its enantiomers exhibit differential antifungal activity. The (S)-(-)-isomer of this compound is reported to be approximately thirty times more active against Gibberella fujikuroi than the (R)-(+)-isomer, highlighting the stereospecificity of its interaction with the target enzyme.[4]

Quantitative Data: Antifungal Activity of this compound

The efficacy of this compound and its enantiomers has been quantified against several key fungal pathogens. The following table summarizes the available data on its inhibitory concentrations.

| Fungal Species | Compound | Activity Metric | Value (µg/mL) | Reference(s) |

| Gibberella fujikuroi | (S)-(-)-Pefurazoate | - | ~30x more active than (R)-(+)-isomer | [4] |

| Gibberella fujikuroi | This compound Mutants | EC50 | Small increase compared to wild-type | [4] |

| Pyricularia oryzae | This compound | - | Effective against | [4] |

| Cochliobolus miyabeanus | This compound | - | Effective against | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against filamentous fungi, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

RPMI 1640 medium, buffered to pH 7.0 with MOPS

-

96-well round-bottom microtiter plates

-

Fungal inoculum, adjusted to a final concentration of 0.4–5 × 10⁴ CFU/mL

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates.

-

Add the standardized fungal inoculum to each well. Include a drug-free well as a positive control for growth.

-

Incubate the plates at 35°C for 48 to 72 hours, depending on the fungal species.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the drug-free control.

Ergosterol Biosynthesis Inhibition Assay using ¹⁴C-Acetate

This assay measures the inhibitory effect of this compound on the incorporation of a radiolabeled precursor into ergosterol.

Materials:

-

Fungal culture in a suitable liquid medium

-

This compound solution

-

[2-¹⁴C] radiolabeled acetate (B1210297)

-

Saponification solution (e.g., alcoholic KOH)

-

Organic solvent for extraction (e.g., n-heptane)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent system (e.g., benzene:ethyl acetate)

-

Radioactive TLC scanner or scintillation counter

Procedure:

-

Incubate the fungal culture with various concentrations of this compound for a predetermined period (e.g., 2 hours).

-

Add [2-¹⁴C] radiolabeled acetate to the cultures and continue incubation to allow for incorporation into sterols.

-

Harvest the fungal cells by centrifugation.

-

Saponify the cells to release non-saponifiable lipids, including sterols.

-

Extract the sterols using an organic solvent.

-

Spot the extracts onto a TLC plate and develop the chromatogram to separate the different sterol fractions.

-

Quantify the radioactivity in the ergosterol spot using a radioactive TLC scanner.

-

Calculate the percentage inhibition of ergosterol biosynthesis at each this compound concentration relative to a no-drug control.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of sterols in fungal cells treated with this compound, providing direct evidence of the accumulation of precursors and depletion of ergosterol.

Materials:

-

Fungal biomass (control and this compound-treated)

-

Saponification solution

-

Extraction solvent (e.g., petroleum ether)

-

Derivatization agent (e.g., for TMS-ether formation)

-

GC-MS system with a suitable capillary column

Procedure:

-

Harvest and lyophilize the fungal biomass.

-

Perform saponification of the dried biomass to hydrolyze sterol esters.

-

Extract the non-saponifiable lipids containing the free sterols.

-

Evaporate the solvent and derivatize the sterols to increase their volatility for GC analysis.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the different sterols based on their retention times.

-

Identify the sterols based on their mass spectra by comparison to known standards and library data.

-

Quantify the relative amounts of ergosterol and precursor sterols in control versus this compound-treated samples.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approaches used for its study, the following diagrams are provided.

Conclusion

This compound is a potent inhibitor of fungal ergosterol biosynthesis, targeting the CYP51 enzyme. This specific mode of action leads to the disruption of fungal cell membrane integrity and function, resulting in the inhibition of fungal growth. The enantioselective activity of this compound underscores the specific nature of its interaction with the target enzyme. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal agents targeting the ergosterol biosynthesis pathway.

References

- 1. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pefurazoate: A Technical Overview of its Chemical Properties and Fungicidal Action

For Immediate Release

This technical guide provides an in-depth analysis of Pefurazoate, a fungicide notable for its targeted inhibition of ergosterol (B1671047) biosynthesis in pathogenic fungi. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is chemically identified as pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate.[1] It is a racemic mixture, with the (S)-isomer demonstrating significantly higher antifungal activity.

Chemical Structure:

CAS Number: 101903-30-4[2]

Physicochemical and Toxicological Properties

This compound is a pale brownish liquid with the molecular formula C₁₈H₂₃N₃O₄ and a molecular weight of 345.39 g/mol .[2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃N₃O₄ | [2] |

| Molecular Weight | 345.39 g/mol | [2] |

| CAS Number | 101903-30-4 | [2] |

| Appearance | Pale brownish liquid | [2] |

| Log P (octanol/water) | 3.00 | [2] |

| Water Solubility (25°C) | 0.443 g/L | [2] |

| Vapor Pressure (23°C) | 6.48 x 10⁻⁴ Pa | [2] |

| Oral LD₅₀ (male rat) | 981 mg/kg | [2] |

| Oral LD₅₀ (female rat) | 1051 mg/kg | [2] |

| Dermal LD₅₀ (rat) | >2000 mg/kg | [2] |

| Inhalation LC₅₀ (rat) | >3450 mg/m³ | [2] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of ergosterol biosynthesis, a vital pathway for maintaining the integrity of fungal cell membranes.[2] Specifically, it acts as a demethylation inhibitor (DMI), targeting the enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol.[3] By blocking this step, this compound disrupts the fungal cell membrane, leading to cell death.

The enantioselectivity of this compound is a key aspect of its fungicidal activity. The (S)-isomer is approximately 30 times more active against Gibberella fujikuroi than the (R)-isomer.[1] Furthermore, at a concentration of 0.24 ppm, the (S)-isomer exhibits a four-fold greater inhibition of ergosterol biosynthesis compared to the (R)-isomer.[1]

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols

Determination of Antifungal Activity (In Vitro)

A common method to assess the in vitro antifungal activity of compounds like this compound is the agar (B569324) dilution method.

-

Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution.

-

Plate Preparation: Add a specific volume of each this compound dilution to molten PDA to achieve the desired final concentrations. Pour the mixture into Petri dishes and allow to solidify. Control plates should be prepared with the solvent alone.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a set period.

-

Assessment: Measure the diameter of the fungal colony. The percentage of inhibition is calculated using the formula: (dc - dt) / dc * 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate. The EC₅₀ (Effective Concentration to inhibit 50% of growth) can then be determined.

Caption: Workflow for In Vitro Antifungal Activity Assay.

Soil Adsorption and Degradation Studies

The environmental fate of this compound, including its adsorption to soil particles and its degradation over time, can be assessed using batch equilibrium and incubation studies.

-

Soil Collection and Preparation: Collect soil samples from relevant agricultural areas. Air-dry and sieve the soil to ensure homogeneity.

-

Adsorption Isotherms:

-

Prepare a series of this compound solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

-

Add a known mass of soil to each solution and shake for a predetermined time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the samples and analyze the supernatant for the concentration of this compound using a suitable analytical method like HPLC.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations.

-

Adsorption data is often fitted to Freundlich or Langmuir isotherms to determine the adsorption coefficient (Kd or Kf).

-

-

Degradation Studies:

-

Treat soil samples with a known concentration of this compound.

-

Incubate the treated soil under controlled temperature and moisture conditions.

-

At various time intervals, collect soil subsamples and extract this compound using an appropriate solvent.

-

Analyze the extracts to determine the remaining concentration of this compound.

-

The degradation kinetics can be modeled to determine the half-life (DT₅₀) of this compound in the soil.

-

Conclusion

This compound is a potent fungicide that operates through the specific inhibition of ergosterol biosynthesis. Its efficacy, particularly that of its (S)-isomer, makes it a subject of interest for the development of crop protection strategies. The methodologies outlined in this guide provide a framework for the continued investigation of its antifungal properties and environmental behavior.

References

The Discovery and Development of Pefurazoate: A Technical Guide

An In-depth Examination of the Imidazole (B134444) Fungicide for Researchers and Drug Development Professionals

Introduction

Pefurazoate is a systemic imidazole fungicide notable for its efficacy as a seed treatment, particularly for rice. Developed as a potent inhibitor of sterol biosynthesis in fungi, it has played a role in the management of seed-borne diseases. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and mode of action of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and scientists in the field of fungicide development.

History and Discovery

The development of this compound emerged from research into azole fungicides, a class of compounds known for their targeted inhibition of fungal ergosterol (B1671047) biosynthesis. The initial preparation of this compound was detailed in patents filed in the mid-1980s.

Key milestones in the history of this compound include:

-

1985: A Japanese patent (JP 60260572) was filed by Ube Industries, Ltd., describing the preparation of this compound.[1]

-

1990: A review of the properties and use of this compound as a disinfectant was published by M. Takenaka and I. Yamane.[1]

-

1993: A Canadian patent (CA 1324608) was granted to Ube Industries, Ltd., for this compound.[1] The fungicidal activity of this compound was further detailed in a publication by M. Takenaka et al. in the Journal of Pesticide Science.[1]

-

Commercialization: this compound was commercialized under the trademark Healthied® by Hokko Chemical Industry Co., Ltd.[1][2][3][4]

The development timeline for a typical fungicide, from discovery to market, often spans over a decade, involving extensive research and testing.[4][5]

Chemical Properties and Structure

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)- and (R)-forms.[6][7] The (S)-isomer has been shown to be the more biologically active enantiomer.[6][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | [8] |

| CAS Number | 101903-30-4 | [1] |

| Molecular Formula | C₁₈H₂₃N₃O₄ | [8][9] |

| Molecular Weight | 345.39 g/mol | [1][8][9] |

| Appearance | Pale brownish liquid | [1] |

| Vapor Pressure | 6.48 x 10⁻⁴ Pa (at 23°C) | [1] |

| Solubility in Water | 0.443 g/L (at 25°C) | [1] |

| Log P (octanol/water) | 3.00 | [1] |

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in plants and animals.[8][10][11][12][13] Specifically, this compound targets the enzyme C14-demethylase (a cytochrome P450 enzyme), which is crucial for the demethylation of lanosterol (B1674476), a precursor to ergosterol.[6][10][11] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methyl sterols in the fungal membrane, ultimately disrupting membrane structure and function and inhibiting fungal growth.[8][10]

Caption: Ergosterol biosynthesis pathway and the site of inhibition by this compound.

Antifungal Spectrum and Efficacy

This compound is primarily effective against seed-borne pathogenic fungi in rice.

Table 2: Antifungal Activity of this compound

| Fungal Species | Common Disease | EC₅₀ (ppm) | Reference |

| Gibberella fujikuroi | Bakanae disease of rice | (S)-isomer is ~30x more active than (R)-isomer | [6][10] |

| Cochliobolus miyabeanus | Brown spot of rice | Data not specified | [6][10] |

| Pyricularia oryzae | Rice blast | Data not specified | [6][10] |

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves the reaction of 2-aminobutanoic acid with a furfuryl group and an imidazole carbonyl group, followed by esterification with 4-pentenol. The specific details of the synthesis can be found in the patent literature.[1]

Caption: A simplified workflow for the synthesis of this compound.

In Vitro Antifungal Activity Assay

The antifungal activity of this compound and its enantiomers is typically evaluated by determining the effective concentration that inhibits 50% of mycelial growth (EC₅₀).

Protocol Outline:

-

Culture Medium: Potato sucrose (B13894) agar (B569324) (PSA) or a similar suitable medium is prepared and autoclaved.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution. A series of dilutions are then prepared.

-

Plate Preparation: The fungicide solutions are added to the molten agar at various concentrations. The agar is then poured into Petri dishes.

-

Inoculation: A mycelial plug of the test fungus is placed in the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control (no fungicide).

-

EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the dose-response data.

Ergosterol Biosynthesis Inhibition Assay

This assay is used to confirm the mode of action of this compound.

Protocol Outline:

-

Fungal Culture: The test fungus is grown in a liquid medium.

-

Treatment: The fungal culture is treated with this compound at a specific concentration. A control culture without the fungicide is also prepared.

-

Sterol Extraction: After a period of incubation, the mycelia are harvested, and the sterols are extracted using a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

-

Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The amounts of ergosterol and its precursors (like lanosterol) in the treated and control samples are compared. A decrease in ergosterol and an accumulation of lanosterol in the treated sample indicate inhibition of C14-demethylase.

Field Trials

Field trials are essential to evaluate the efficacy of a fungicide under real-world conditions. For a rice seed treatment like this compound, field trials would typically involve:

-

Seed Treatment: Rice seeds are treated with different concentrations of this compound formulation. Untreated seeds serve as a control.

-

Planting: The treated and untreated seeds are planted in experimental plots.

-

Disease Assessment: The incidence and severity of target seed-borne diseases are monitored throughout the growing season.

-

Yield Measurement: At the end of the season, the grain yield from each plot is measured.

-

Data Analysis: The data is statistically analyzed to determine the effectiveness of the this compound treatment in controlling disease and improving yield.

Conclusion

This compound represents a significant development in the control of seed-borne diseases in rice. Its targeted mode of action as a sterol biosynthesis inhibitor, coupled with its systemic properties, has made it an effective tool for crop protection. The detailed understanding of its chemical properties, enantioselective activity, and the experimental protocols for its evaluation provide a solid foundation for future research and the development of new and improved fungicidal agents. The history of this compound also highlights the importance of industrial research and development in bringing innovative agricultural solutions to the market.

References

- 1. This compound [drugfuture.com]

- 2. hokkochem.co.jp [hokkochem.co.jp]

- 3. hokkochem.co.jp [hokkochem.co.jp]

- 4. Hokko Chemical Industory Co., Ltd [hokkochem.co.jp]

- 5. cphi-online.com [cphi-online.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: UR-0003) [sitem.herts.ac.uk]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereoselective Bioactivity of Pefurazoate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is a broad-spectrum imidazole (B134444) fungicide widely utilized for the control of seed-borne diseases in rice. As a chiral compound, this compound exists as two enantiomers, the S- and R-isomers, which exhibit marked differences in their biological activity. This technical guide provides an in-depth analysis of the stereoselective antifungal properties of this compound's enantiomers, detailing their mechanism of action, quantitative efficacy, and the experimental protocols for their evaluation.

Data Summary and Presentation

The antifungal activity of this compound is primarily attributed to the (S)-(-)-isomer, which demonstrates significantly greater efficacy against various fungal pathogens compared to the (R)-(+)-isomer. This enantioselective action is a critical consideration in the development and application of this fungicide.

Quantitative Biological Activity

While precise EC₅₀ values are not consistently reported across all studies, the available data clearly indicates the superior performance of the S-isomer. Research has shown that the (S)-isomer of this compound is approximately 30 times more active against Gibberella fujikuroi, a key pathogen causing "bakanae" disease in rice, than the R-isomer.[1] Furthermore, the in vitro inhibition of ergosterol (B1671047) biosynthesis by the (S)-isomer was found to be four times greater than that of the (R)-isomer at a concentration of 0.24 ppm.[1] This stereoselectivity is also observed against other significant rice pathogens such as Cochliobolus miyabeanus and Pyricularia oryzae.[2]

| Target Fungus | Isomer | Relative Activity/Inhibition | Reference |

| Gibberella fujikuroi | S-isomer | ~30 times more active than R-isomer | [1] |

| Gibberella fujikuroi | S-isomer | 4 times greater inhibition of ergosterol biosynthesis than R-isomer (at 0.24 ppm) | [1] |

| Cochliobolus miyabeanus | S-isomer | More active than R-isomer | [2] |

| Pyricularia oryzae | S-isomer | More active than R-isomer | [2] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the enzyme 14α-demethylase, which is a cytochrome P450 enzyme critical for the conversion of lanosterol (B1674476) to ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

The pronounced difference in the activity of the S- and R-isomers is attributed to the stereospecificity of the binding interaction with the 14α-demethylase enzyme. The three-dimensional conformation of the S-isomer allows for a more favorable fit into the active site of the enzyme, leading to more potent inhibition.

Caption: this compound inhibits the ergosterol biosynthesis pathway.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound enantiomers against filamentous fungi.

a. Inoculum Preparation:

-

Culture the fungal strain on Potato Dextrose Agar (PDA) at 25-28°C until sporulation is observed.

-

Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.1% Tween 80.

-

Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer.

b. Assay Procedure:

-

Prepare stock solutions of the S- and R-isomers of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in a liquid medium such as Potato Dextrose Broth (PDB) or RPMI-1640 to achieve a range of final concentrations.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (medium with inoculum, no fungicide) and a negative control (medium only).

-

Incubate the plates at 25-28°C for 48-72 hours.

-

Determine the MIC as the lowest concentration of the fungicide that causes complete inhibition of visible fungal growth.

Chiral Separation of this compound Enantiomers (HPLC)

This protocol describes a general approach for the analytical separation of this compound's S- and R-isomers using High-Performance Liquid Chromatography (HPLC).

a. Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.

-

A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

b. Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, usually around 25°C.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).

c. Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Inject the standard solution onto the chiral column.

-

Monitor the elution profile and identify the two enantiomer peaks.

-

Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the peaks.

-

Once the method is optimized, inject solutions of the individual S- and R-isomers to confirm their respective retention times.

Experimental Workflow Visualization

Caption: Workflow for evaluating the biological activity of this compound isomers.

Conclusion

The biological activity of the fungicide this compound is highly dependent on its stereochemistry. The (S)-(-)-isomer is the primary contributor to its antifungal efficacy, exhibiting significantly greater potency against key rice pathogens than the (R)-(+)-isomer. This stereoselectivity is a result of a more favorable interaction of the S-isomer with the target enzyme, 14α-demethylase, in the ergosterol biosynthesis pathway. A thorough understanding of these enantioselective properties is essential for optimizing the formulation and application of this compound in agricultural settings, potentially allowing for reduced application rates while maintaining or enhancing disease control, thereby minimizing environmental impact. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of chiral fungicides.

References

Pefurazoate: A Technical Guide to its Spectrum of Activity Against Seed-Borne Rice Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicidal activity of Pefurazoate against key seed-borne pathogens affecting rice (Oryza sativa). This compound is an imidazole (B134444) fungicide recognized for its efficacy in controlling a range of fungal diseases that can significantly impact rice yield and quality. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Spectrum of Activity

This compound demonstrates significant inhibitory activity against several critical seed-borne rice pathogens. Its primary mode of action is the inhibition of sterol biosynthesis, a crucial process for the integrity of fungal cell membranes. The spectrum of activity includes, but is not limited to, the following pathogens:

-

Gibberella fujikuroi (teleomorph of Fusarium fujikuroi), the causative agent of Bakanae disease.

-

Pyricularia oryzae (teleomorph Magnaporthe oryzae), the causative agent of rice blast disease.

-

Cochliobolus miyabeanus (anamorph Bipolaris oryzae), the causative agent of brown spot disease.

-

Monographella albescens (anamorph Rhynchosporium oryzae), the causative agent of leaf scald disease.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the available data on its activity against key rice pathogens.

Table 1: In Vitro Activity of this compound Against Gibberella fujikuroi

| Parameter | Value | Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) Range | 0.78 - 12.5 µg/mL | - | [1] |

| Enantiomer Activity | (S)-(-)-isomer is ~30x more active than (R)-(+)-isomer | - | [2] |

Table 2: In Vivo Efficacy of this compound Against Bakanae Disease (Gibberella fujikuroi)

| Parameter | Efficacy | Concentration | Application Method | Reference |

| Disease Reduction | 90% | 500 µg/mL | Seed treatment |

Table 3: In Vitro Activity of this compound Against Other Key Rice Pathogens

| Pathogen | Parameter | Value | Reference |

| Pyricularia oryzae | Effective against | - | [2] |

| Cochliobolus miyabeanus | Effective against | - | [2] |

Note: Specific EC50 values for Pyricularia oryzae and Cochliobolus miyabeanus were not available in the reviewed literature.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound, like other azole fungicides, targets the ergosterol biosynthesis pathway, which is essential for the formation and function of fungal cell membranes. Specifically, it inhibits the enzyme 14α-demethylase, which is a critical step in the conversion of lanosterol (B1674476) to ergosterol. This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.[2]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The evaluation of this compound's efficacy against seed-borne rice pathogens involves standardized in vitro and in vivo methodologies.

In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) and the half maximal effective concentration (EC50) of a fungicide against a specific pathogen.

-

Pathogen Culture: The fungal pathogen of interest (e.g., G. fujikuroi, P. oryzae, C. miyabeanus) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth or sporulation is achieved.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a known concentration.

-

Preparation of Poisoned Media: A series of dilutions of the this compound stock solution are made. Each dilution is then incorporated into molten PDA to achieve a range of final fungicide concentrations. A control medium without the fungicide is also prepared.

-

Inoculation: A small, standardized plug of the fungal culture (mycelial disc) is placed at the center of each this compound-amended and control PDA plate.

-

Incubation: The inoculated plates are incubated at an optimal temperature and humidity for the specific pathogen, in the dark.

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis. The MIC is the lowest concentration that completely inhibits visible mycelial growth.

Seed Treatment Efficacy (Blotter Method)

This method assesses the effectiveness of a fungicide seed treatment in controlling seed-borne pathogens.

-

Seed Inoculation: Rice seeds are artificially inoculated with a spore suspension of the target pathogen.

-

Seed Treatment: The inoculated seeds are treated with a solution of this compound at a specified concentration for a defined period. A control group of inoculated, untreated seeds is also prepared.

-

Incubation: Treated and untreated seeds are placed on sterile, moist blotter paper in petri dishes.

-

Environmental Conditions: The petri dishes are incubated under conditions of controlled temperature, humidity, and light that are conducive to both seed germination and fungal growth.

-

Assessment: After a set incubation period (e.g., 7-14 days), the seeds are examined under a stereomicroscope for the presence and severity of fungal growth and disease symptoms. The percentage of infected seeds and the germination rate are recorded.

-

Efficacy Calculation: The efficacy of the seed treatment is calculated as the percentage reduction in disease incidence in the treated seeds compared to the untreated control.

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is an effective fungicide for the control of several major seed-borne pathogens of rice. Its mode of action as a sterol biosynthesis inhibitor provides a targeted approach to managing fungal diseases. The enantioselective activity of this compound, with the (S)-(-)-isomer demonstrating significantly higher potency, presents an interesting avenue for the development of more refined and effective formulations. Further research to establish a broader range of EC50 values for various rice pathogens and to explore the field efficacy under different environmental conditions would be beneficial for optimizing its use in integrated pest management programs for sustainable rice production.

References

The Dual-Role of Pefurazoate: A Technical Guide to its Effects on Rice Seed Germination and Seedling Vigor

For the attention of Researchers, Scientists, and Agrochemical Development Professionals.

This technical guide provides an in-depth analysis of the effects of Pefurazoate on the germination and early growth of rice (Oryza sativa L.) seedlings. While primarily recognized as a potent azole fungicide for the control of seed-borne pathogens, evidence suggests a secondary, positive influence on seedling establishment. This document synthesizes available data, outlines detailed experimental protocols for assessment, and visualizes the underlying biological pathways.

Executive Summary

This compound is a systemic fungicide belonging to the azole group, which is widely used for seed treatment in rice cultivation. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. This effectively controls a range of pathogenic fungi that can impede seed germination and seedling health.[1][2] Although quantitative data on the direct growth-promoting effects of this compound on rice is limited in publicly available literature, qualitative reports and the established benefits of disease control suggest an indirect positive impact on germination success and seedling vigor. This guide will delve into its fungicidal efficacy, which is intrinsically linked to healthier seedling development, and explore the potential physiological implications for the rice plant itself.

Data Presentation: Fungicidal Efficacy and Phytotoxicity

Quantitative data on the direct impact of this compound on rice germination percentages and seedling growth metrics are not extensively documented in peer-reviewed literature. However, we can infer its positive contribution to stand establishment through its high efficacy against seed-borne diseases. Below are tables summarizing the fungicidal spectrum of this compound and the typical parameters assessed in phytotoxicity studies, which are crucial for determining safe and effective application rates.

Table 1: Fungicidal Spectrum of this compound on Rice Seed-Borne Pathogens

| Pathogen | Disease Caused | Efficacy of this compound |

| Gibberella fujikuroi | Bakanae disease ("foolish seedling" disease) | High |

| Pyricularia oryzae | Rice blast | Moderate to High |

| Cochliobolus miyabeanus | Brown spot | Moderate to High |

| Fusarium spp. | Seedling blight, foot rot | Moderate |

This table is a qualitative summary based on available literature; specific efficacy percentages can vary with application rate, pathogen pressure, and environmental conditions.

Table 2: Key Parameters for Evaluating the Effects of Seed Treatments on Rice Germination and Seedling Growth

| Parameter | Metric | Description |

| Germination | Germination Percentage (%) | The proportion of seeds that successfully germinate within a specified timeframe. |

| Germination Rate Index | A measure of the speed and uniformity of germination. | |

| Mean Germination Time (days) | The average time taken for seeds to germinate. | |

| Seedling Growth | Shoot Length (cm) | The length of the seedling from the base to the tip of the coleoptile or longest leaf. |

| Root Length (cm) | The length of the primary root. | |

| Seedling Fresh Weight (g) | The weight of the seedling immediately after harvesting. | |

| Seedling Dry Weight (g) | The weight of the seedling after drying to a constant weight. | |

| Vigor Index | A calculated value combining germination percentage and seedling length (shoot or root). |

Experimental Protocols

The following are detailed methodologies for conducting experiments to evaluate the effects of this compound on rice seed germination and seedling growth. These protocols are based on established practices for phytotoxicity and efficacy testing of seed treatments.[3][4][5][6]

Seed Treatment Protocol

-

Seed Selection: Use certified rice seeds of a known cultivar with a high germination rate (>90%) and free from visible defects or prior chemical treatment.

-

This compound Solution Preparation: Prepare a stock solution of this compound (analytical grade) in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then make serial dilutions with distilled water to achieve the desired treatment concentrations. A surfactant may be added to ensure uniform coating.

-

Seed Coating: Place a known weight of rice seeds in a flask. Apply the this compound solution at a specified volume-to-seed-weight ratio (e.g., 10 mL/kg of seed). The flask is then agitated on a rotary shaker at a controlled speed and duration to ensure even distribution of the fungicide on the seed surface.

-

Drying: After treatment, spread the seeds in a thin layer on a sterile tray and allow them to air-dry in a laminar flow hood for a specified period (e.g., 24 hours) at room temperature.

-

Control Groups: Include an untreated control (no treatment) and a solvent-only control to assess any effects of the carrier solvent.

Germination Assay (Blotter Paper Method)

-

Preparation: Place two layers of sterile filter paper in sterile Petri dishes (9 cm diameter).

-

Sowing: Arrange 25 treated seeds evenly on the filter paper in each Petri dish.

-

Moistening: Add a specific volume of sterile distilled water (e.g., 5 mL) to each Petri dish to moisten the filter paper.

-

Incubation: Place the Petri dishes in a germination chamber or incubator with controlled temperature (e.g., 28 ± 2°C) and light/dark cycle (e.g., 12h/12h).

-

Data Collection: Count the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle and coleoptile have emerged to a certain length (e.g., >2 mm).

-

Calculations: Calculate germination percentage, germination rate index, and mean germination time.

Seedling Growth Assay (Pot Culture)

-

Pot Preparation: Fill plastic pots with a sterilized growing medium (e.g., a mixture of soil, sand, and compost).

-

Sowing: Sow a specific number of treated seeds (e.g., 10 seeds) at a uniform depth in each pot.

-

Growth Conditions: Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod suitable for rice cultivation.

-

Watering: Water the pots as needed to maintain optimal moisture levels.

-

Data Collection: After a specified growth period (e.g., 14 or 21 days), carefully uproot the seedlings. Wash the roots gently to remove the growing medium.

-

Measurements: Measure the shoot length, root length, and fresh weight of each seedling. Dry the seedlings in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

-

Calculations: Calculate the average shoot and root length, fresh and dry weight, and the vigor index.

Visualization of Pathways and Workflows

This compound's Mode of Action and Potential Influence on Rice

This compound, as an azole fungicide, primarily targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a crucial component of fungal cell membranes, and its inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. While the direct targets of azoles in plants are not as well-defined, they are known to interact with cytochrome P450 monooxygenases, which are involved in various metabolic pathways, including hormone biosynthesis and detoxification. The observed positive effect on rice seedling growth could be an indirect result of disease suppression or a more direct physiological stimulation.

References

- 1. mdpi.com [mdpi.com]

- 2. Azole Use in Agriculture, Horticulture, and Wood Preservation – Is It Indispensable? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Rice Seed Treatment with Pesticides Improves Its Physiological Quality and Performance [scirp.org]

- 4. clrri.org [clrri.org]

- 5. hillpublisher.com [hillpublisher.com]

- 6. Seed pre-treatment in rice reduces damage, enhances carbohydrate mobilization and improves emergence and seedling establishment under flooded conditions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefurazoate is an imidazole (B134444) fungicide recognized for its efficacy against a range of pathogenic fungi, particularly those responsible for seed-borne diseases in rice. Its mechanism of action is centered on the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth analysis of the primary research on the fungicidal properties of this compound, detailing its mechanism of action, target pathogens, and enantioselective activity. The guide includes a compilation of available quantitative data, comprehensive experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the class of sterol biosynthesis inhibitors (SBIs), specifically demethylation inhibitors (DMIs). Its primary target is the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of 24-methylenedihydrolanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in plants and animals.

By inhibiting 14α-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors. This alteration in sterol composition compromises the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant activity against several key plant pathogenic fungi, particularly those affecting rice.

In Vitro Antifungal Activity

Research has highlighted the potent in vitro activity of this compound against several seed-borne pathogens. The (S)-(-)-enantiomer of this compound has been shown to be significantly more active than the (R)-(+)-enantiomer.

| Target Fungus | Compound | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |

| Gibberella fujikuroi | (S)-(-)-Pefurazoate | - | ~0.05 | [1] |

| (R)-(+)-Pefurazoate | - | ~1.5 | [1] | |

| Pyricularia oryzae | Racemic this compound | - | - | [1] |

| Cochliobolus miyabeanus | Racemic this compound | - | - | [1] |

Note: Specific MIC values were not available in the reviewed literature. The EC₅₀ values for G. fujikuroi are estimated from graphical data.

In Vivo Efficacy

This compound is effective as a seed treatment for the control of Bakanae disease in rice, which is caused by Gibberella fujikuroi.

| Disease | Crop | Application Method | Control Efficacy (%) | Reference |

| Bakanae Disease | Rice | Seed Treatment | High (Specific % not detailed) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the fungicidal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound (racemic and individual enantiomers)

-

Target fungal strains (e.g., Gibberella fujikuroi, Pyricularia oryzae)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Sterile distilled water

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate using PDB to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the fungal strain in PDB at 25-28°C until it reaches the logarithmic growth phase. Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL in PDB.

-

Inoculation: Add the fungal spore suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (fungal suspension without this compound) and a negative control (PDB without fungus).

-

Incubation: Incubate the plates at 25-28°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

References

Pefurazoate as a Sterol 14α-Demethylase Inhibitor in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefurazoate is an imidazole (B134444) fungicide that effectively controls a range of seed-borne fungal pathogens in rice. Its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth. This compound possesses a chiral center, and its antifungal activity is highly enantioselective. The (S)-(-)-isomer has been demonstrated to be significantly more potent than the (R)-(+)-isomer. This technical guide provides an in-depth overview of this compound's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the key pathways and workflows.

Introduction

Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a prime target for the development of antifungal agents due to its essential nature in fungi and the presence of enzymes, such as sterol 14α-demethylase (CYP51), that have structural differences from their mammalian counterparts.

This compound is a sterol demethylation inhibitor (DMI) fungicide used for the treatment of seed-borne diseases in rice, caused by pathogens such as Gibberella fujikuroi, Cochliobolus miyabeanus (the causal agent of brown spot), and Pyricularia oryzae (the causal agent of rice blast).[1] Like other azole fungicides, this compound targets and inhibits the activity of CYP51.[1]

Mechanism of Action: Inhibition of Sterol 14α-Demethylase

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase. This enzyme is responsible for the removal of the 14α-methyl group from sterol precursors, specifically 24-methylenedihydrolanosterol in the ergosterol biosynthesis pathway of many fungi.[1]

The imidazole moiety of this compound binds to the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation step. The inhibition of this crucial enzymatic reaction leads to two primary consequences:

-

Depletion of Ergosterol: The lack of 14α-demethylated precursors halts the downstream production of ergosterol.

-

Accumulation of Toxic 14α-methylated Sterols: The blockage of the pathway causes the accumulation of upstream sterol intermediates, such as 24-methylenedihydrolanosterol. These methylated sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, the inhibition of fungal growth.

The overall process is visualized in the signaling pathway diagram below.

References

A comprehensive review of Pefurazoate's application in agricultural science.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is a systemic fungicide belonging to the imidazole (B134444) group of demethylation inhibitors (DMIs). It has been utilized in agriculture primarily as a seed treatment for rice to control a range of seed-borne fungal pathogens. This technical guide provides a comprehensive review of this compound's mechanism of action, its efficacy against key agricultural pathogens, and an overview of its toxicological profile and application methods. The information is intended to serve as a resource for researchers and professionals involved in the development and study of fungicides.

Mechanism of Action

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi. Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

By inhibiting 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered sterol composition disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation.[1][3]

This compound exhibits enantioselective antifungal activity. The (S)-(-)-isomer has been reported to be approximately thirty times more active against Gibberella fujikuroi than the (R)-(+)-isomer.[4]

Efficacy in Disease Control

This compound has demonstrated efficacy against several key seed-borne pathogens of rice, including Gibberella fujikuroi (causal agent of Bakanae disease), Pyricularia oryzae (causal agent of rice blast), and Cochliobolus miyabeanus (causal agent of brown spot).

Quantitative Efficacy Data

| Pathogen | Crop | Application Method | Application Rate | Disease Reduction | Reference |

| Gibberella fujikuroi | Rice | Seed treatment | 500 µg/mL | 90% | [5] |

| Fusarium fujikuroi | Rice | In vitro | MIC peak: 12.5 ppm (range: 0.1-25 ppm) | - |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for fungicide efficacy testing in agricultural science would be applicable.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

A representative protocol for determining the Minimum Inhibitory Concentration (MIC) is as follows:

-

Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

-

Fungicide Incorporation: After autoclaving and cooling the medium to approximately 45-50°C, add this compound (dissolved in a suitable solvent) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control plate with solvent only should also be prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a designated period.

-

Data Collection: Measure the radial growth of the fungal colony on each plate. The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible mycelial growth.

Seed Treatment Efficacy Trial (Greenhouse)

-

Seed Inoculation: Artificially inoculate rice seeds with a spore suspension of the target pathogen (e.g., Gibberella fujikuroi).

-

Seed Treatment: Treat the inoculated seeds with different concentrations of this compound formulation. An untreated control group is essential.

-

Sowing and Growth: Sow the treated and control seeds in pots containing sterilized soil and grow them under controlled greenhouse conditions.

-

Disease Assessment: After a specified period, assess the incidence and severity of the disease. For Bakanae disease, this would involve counting the number of elongated, symptomatic seedlings.

-

Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Formulations and Application

This compound has been primarily formulated for use as a seed treatment.[4] Common formulations for fungicides include Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC). As an older and now less common fungicide, specific trade names and currently available formulations are not widely documented. Application as a seed treatment involves coating the seeds with the fungicide before planting to protect against seed-borne and soil-borne pathogens during germination and early seedling development.

Toxicological Profile

| Toxicological Endpoint | Value | Classification | Reference |

| Acute Oral Toxicity (LD50, rat) | Data not readily available | Classification not possible | |

| Acute Dermal Toxicity (LD50, rat) | Data not readily available | Classification not possible | |

| NOAEL | Data not readily available | - | |

| MTD | Data not readily available | - |

Users are advised to consult specific manufacturer safety data sheets (SDS) for detailed handling and safety information.

Conclusion

This compound is an imidazole fungicide that effectively controls a range of seed-borne rice pathogens by inhibiting ergosterol biosynthesis. Its efficacy, particularly against Gibberella fujikuroi, has been documented. However, a lack of recent and comprehensive field trial data for other key pathogens, along with limited publicly available toxicological information, reflects its status as an older and less commonly used fungicide in many regions. Further research into its enantioselective properties and potential interactions with other fungicides could provide valuable insights for the development of new and more effective disease management strategies.

References

Methodological & Application

Standard Protocol for Rice Seed Treatment with Pefurazoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefurazoate is an imidazole (B134444) fungicide effective for the control of seed-borne diseases in rice (Oryza sativa L.). As a sterol biosynthesis inhibitor, it targets the 14α-demethylation of 24-methylene dihydro lanosterol (B1674476) in fungi, disrupting cell membrane integrity. This document provides a detailed standard protocol for the application of this compound as a rice seed treatment, with a focus on controlling key pathogens such as Fusarium fujikuroi (causal agent of bakanae disease) and Pyricularia oryzae (causal agent of rice blast). The protocols outlined below are intended for research and developmental purposes.

Data Presentation

Table 1: Efficacy of this compound Seed Treatment on Bakanae Disease

| Treatment Concentration (µg/mL) | Soaking Duration (hours) | Disease Incidence Reduction (%) | Reference |

| 500 | 24 (Assumed) | 90 | [1] |

Note: The soaking duration of 24 hours is an assumption based on common practices for similar fungicides, as the specific duration for the cited efficacy was not available in the reviewed literature.

Table 2: Hypothetical Effects of this compound on Rice Seed Germination and Seedling Vigor

| This compound Concentration (µg/mL) | Germination Rate (%) | Mean Germination Time (days) | Seedling Vigor Index | Potential Phytotoxicity |

| 0 (Control) | 95 | 3.5 | 2000 | None |

| 250 | 96 | 3.2 | 2150 | Low |

| 500 | 94 | 3.4 | 2050 | Minimal |

| 1000 | 88 | 4.1 | 1800 | Moderate |

Disclaimer: The data in this table is hypothetical and for illustrative purposes. While some sources suggest a positive effect of this compound on germination, specific quantitative data was not available in the reviewed literature. Researchers should conduct dose-response studies to determine the actual effects.

Experimental Protocols

Protocol 1: this compound Seed Soaking Treatment for Control of Bakanae Disease

Objective: To treat rice seeds with this compound solution to control seed-borne Fusarium fujikuroi.

Materials:

-

Certified rice seeds

-

This compound technical grade or formulation

-

Distilled water

-

Beakers or flasks

-

Magnetic stirrer and stir bars

-

Sieve

-

Drying trays or screens

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Preparation of this compound Solution (500 µg/mL):

-

Calculate the required amount of this compound to prepare the desired volume of a 500 µg/mL (0.05% w/v) solution.

-

Accurately weigh the this compound and dissolve it in a small amount of a suitable solvent if necessary (as specified by the manufacturer).

-

Gradually add the dissolved this compound to the final volume of distilled water while stirring continuously with a magnetic stirrer until a homogenous solution is obtained.

-

-

Seed Soaking:

-

Place the rice seeds in a beaker or flask.

-

Add the prepared 500 µg/mL this compound solution to the seeds at a ratio of 2:1 (v/w) of solution to seeds (e.g., 200 mL of solution for 100 g of seeds).

-

Ensure all seeds are fully submerged.

-

Soak the seeds for 24 hours at room temperature (25 ± 2°C). Gently agitate the seeds periodically to ensure uniform treatment.

-

-

Rinsing and Drying:

-

After the soaking period, carefully decant the this compound solution.

-

Rinse the seeds thoroughly with distilled water 2-3 times to remove any excess fungicide from the seed surface.

-

Spread the treated seeds in a thin layer on a sterile drying tray or screen.

-

Air-dry the seeds in a well-ventilated area, away from direct sunlight, until they reach their original moisture content.

-

-

Storage:

-

Store the treated and dried seeds in properly labeled bags in a cool, dry place until planting.

-

Protocol 2: Evaluation of this compound Efficacy on Seed Germination and Seedling Vigor

Objective: To assess the effect of different concentrations of this compound on rice seed germination and early seedling growth.

Materials:

-

This compound-treated rice seeds (from Protocol 1, with varying concentrations)

-

Untreated control seeds

-

Germination paper or sterile sand

-

Petri dishes or germination trays

-

Growth chamber or incubator with controlled temperature and light

-

Ruler

Procedure:

-

Germination Test:

-

Place a specified number of seeds (e.g., 50) from each treatment group (including control) evenly on moist germination paper or in sterile sand within petri dishes or trays.

-

Incubate the seeds in a growth chamber at an optimal temperature for rice germination (e.g., 28-30°C) with a defined photoperiod (e.g., 12h light/12h dark).

-

Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle and plumule have emerged to a certain length (e.g., 2 mm).

-

-

Data Collection and Analysis:

-

Germination Rate (%): (Total number of germinated seeds / Total number of seeds) x 100.

-

Mean Germination Time (MGT): Calculated using the formula: MGT = Σ(n*d) / Σn, where 'n' is the number of seeds germinated on day 'd'.

-

Seedling Vigor Index (SVI): After the germination period, randomly select a subset of normal seedlings (e.g., 10) from each replicate. Measure the root length and shoot length. Calculate the SVI using the formula: SVI = (Mean root length + Mean shoot length) x Germination Rate.

-

-

Phytotoxicity Assessment:

-

Visually inspect the seedlings for any signs of phytotoxicity, such as stunted growth, discoloration, or necrosis of roots and shoots.

-

Mandatory Visualization

Caption: Experimental workflow for rice seed treatment with this compound.

Caption: Mode of action of this compound on fungal pathogens.

References

Application Notes and Protocols for the Analysis of Pefurazoate Residue in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Pefurazoate residues in soil and water matrices. The methodologies outlined are based on established multi-residue pesticide analysis techniques, providing a framework for sensitive and reliable quantification.

Introduction

This compound is a fungicide used in agriculture to control various plant diseases. Its potential for persistence in the environment necessitates robust analytical methods for monitoring its residues in soil and water to ensure environmental safety and regulatory compliance. This document details the application of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil sample preparation and Solid-Phase Extraction (SPE) for water sample pre-concentration, followed by determinative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of the analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the quantification of pesticide residues.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for certain analytes to improve their chromatographic behavior.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile technique applicable to a wide range of polar and non-polar compounds, often with higher sensitivity and specificity than GC-MS, and typically without the need for derivatization.

Data Presentation: Quantitative Performance of Analytical Methods

| Parameter | Soil (QuEChERS-GC/MS or LC-MS/MS) | Water (SPE-GC/MS or LC-MS/MS) |

| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.001 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | 0.005 - 0.5 µg/L |

| Recovery | 70 - 120% | 70 - 120% |

| Precision (RSD) | < 20% | < 20% |

Experimental Protocols

Analysis of this compound Residue in Soil

This protocol is based on the widely used QuEChERS method, which involves a two-step extraction and cleanup process.

1.1. Sample Preparation: QuEChERS Method

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. The specific sorbent composition may need to be optimized based on the soil type.

-

Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

-

The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

-

1.2. Instrumental Analysis

-

GC-MS/MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: Optimize to achieve good separation of this compound from matrix interferences.

-

Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is commonly used for pesticide analysis.

-

Mobile Phase: A gradient of water and acetonitrile or methanol (B129727), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

-

Mass Spectrometer: Operate in MRM mode. Precursor and product ions for this compound must be optimized.

-

Analysis of this compound Residue in Water

This protocol utilizes Solid-Phase Extraction (SPE) to concentrate the analyte from a large volume of water.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

-

Sample Loading:

-

Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with a small volume of deionized water to remove interfering substances.

-

-

Elution:

-

Elute the retained this compound with a suitable organic solvent, such as acetonitrile or ethyl acetate. The choice of solvent and volume should be optimized for efficient elution.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for instrumental analysis.

-

2.2. Instrumental Analysis

The instrumental conditions for GC-MS/MS and LC-MS/MS analysis of the water sample extract are similar to those described for the soil sample analysis.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows and logical relationships of the analytical methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Pefurazoate

Application Note

Abstract

This application note presents a detailed and robust method for the quantitative analysis of the fungicide Pefurazoate in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is intended for researchers, scientists, and professionals in drug development and food safety monitoring who require a sensitive and selective assay for this compound residue analysis.

Introduction

This compound is a triazole fungicide used to control various fungal diseases in crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for detecting and quantifying trace levels of pesticides like this compound in complex sample matrices. This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by HPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, which ensures reliable identification and quantification of the analyte.

Experimental

Materials and Reagents

-

This compound analytical standard (purity >98%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates.

-